molecular formula C15H16N2O3S2 B10804710 Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10804710
M. Wt: 336.4 g/mol
InChI Key: LWMHQSNCXDHONB-UHFFFAOYSA-N
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Description

Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a phenyl group and a thiophene-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.

    Attachment of the Thiophene-2-ylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The thiophene-2-ylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Phenyl[4-(phenylsulfonyl)piperazin-1-yl]methanone: Similar structure but with a phenylsulfonyl group instead of a thiophene-2-ylsulfonyl group.

    Phenyl(piperazin-1-yl)methanone: Lacks the sulfonyl group, making it less reactive.

    Thiophene-based Piperazine Derivatives: These compounds share the thiophene ring but differ in the substitution pattern on the piperazine ring.

Uniqueness

Phenyl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is unique due to the presence of both a thiophene-2-ylsulfonyl group and a phenyl group on the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-15(13-5-2-1-3-6-13)16-8-10-17(11-9-16)22(19,20)14-7-4-12-21-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHQSNCXDHONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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